N-(2-Chloropyrimidin-5-yl)formamide
CAS No.:
Cat. No.: VC17579891
Molecular Formula: C5H4ClN3O
Molecular Weight: 157.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4ClN3O |
|---|---|
| Molecular Weight | 157.56 g/mol |
| IUPAC Name | N-(2-chloropyrimidin-5-yl)formamide |
| Standard InChI | InChI=1S/C5H4ClN3O/c6-5-7-1-4(2-8-5)9-3-10/h1-3H,(H,9,10) |
| Standard InChI Key | WDLYSZSINGSZEU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=N1)Cl)NC=O |
Introduction
Chemical Identity and Structural Characteristics
N-(2-Chloropyrimidin-5-yl)formamide belongs to the pyrimidine family, a class of heterocyclic compounds with two nitrogen atoms at the 1- and 3-positions of the six-membered ring. The compound’s IUPAC name, N-(2-chloropyrimidin-5-yl)formamide, reflects its substitution pattern: a chlorine atom at position 2 and a formamide group (-NHCHO) at position 5. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄ClN₃O |
| Molecular Weight | 157.56 g/mol |
| CAS Number | 12215987 |
| SMILES | C1=C(C=NC(=N1)Cl)NC=O |
| InChI Key | WDLYSZSINGSZEU-UHFFFAOYSA-N |
| XLogP3 | 0.9 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The planar pyrimidine ring and electron-withdrawing chlorine substituent enhance the compound’s reactivity, facilitating nucleophilic substitutions at the 4- and 6-positions. Spectroscopic analyses, including ¹H NMR and IR, confirm the presence of the formamide group (N–H stretch at ~3300 cm⁻¹, C=O stretch at ~1680 cm⁻¹) and aromatic C–Cl vibrations at ~750 cm⁻¹.
Synthetic Routes and Optimization
The synthesis of N-(2-Chloropyrimidin-5-yl)formamide typically involves two primary pathways:
Direct Chlorination of Pyrimidine Precursors
Chlorinated pyrimidines, such as 2-amino-5-chloropyrimidine, undergo formylation using formamide or N,N-dimethylformamide (DMF) under acidic conditions. For example, refluxing 2-amino-5-chloropyrimidine with formic acid and acetic anhydride yields the target compound with a purity >95%. Catalysts like p-toluenesulfonic acid (PTSA) improve reaction efficiency by promoting electrophilic substitution.
Condensation Reactions
Alternative methods involve coupling 2-chloropyrimidine-5-amine with formylating agents such as chloroformate esters. This route achieves moderate yields (60–70%) but requires stringent temperature control (40–60°C) to prevent side reactions.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Direct Formylation | 85–90 | >95 | HCOOH, Ac₂O, 80°C, 6h |
| DMF-Mediated Formylation | 75–80 | 90 | DMF, PTSA, 100°C, 8h |
| Chloroformate Coupling | 60–70 | 85 | ClCO₂Et, Et₃N, 50°C, 4h |
Recent advancements focus on microwave-assisted synthesis, which reduces reaction times to 1–2 hours while maintaining yields above 80%.
Structural and Electronic Properties
The compound’s bioactivity stems from its electronic configuration and steric effects. Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity suitable for drug interactions. The chlorine atom’s inductive effect increases the pyrimidine ring’s electrophilicity, facilitating binding to nucleophilic residues in enzymes like inducible nitric oxide synthase (iNOS).
Key Structural Insights:
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Planarity: The pyrimidine ring and formamide group lie in the same plane, maximizing conjugation and stability.
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Hydrogen Bonding: The formamide NH and carbonyl groups participate in hydrogen bonds with biological targets, critical for inhibitory activity.
Biological Applications and Mechanisms
Anti-Inflammatory Activity
N-(2-Chloropyrimidin-5-yl)formamide inhibits iNOS dimerization, a process essential for nitric oxide (NO) production during inflammation. By binding to iNOS’s oxygenase domain, the compound disrupts dimer formation, reducing NO levels by >50% in murine macrophage models. This mechanism shows promise for treating rheumatoid arthritis and inflammatory bowel disease.
Antibacterial Properties
Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, likely due to interference with bacterial folate synthesis.
Physicochemical and Analytical Profiling
Solubility and Stability
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Solubility: Sparingly soluble in water (0.2 mg/mL), but highly soluble in DMSO (50 mg/mL).
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Stability: Stable at room temperature for 6 months; degrades under UV light (t₁/₂ = 14 days).
Analytical Methods
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